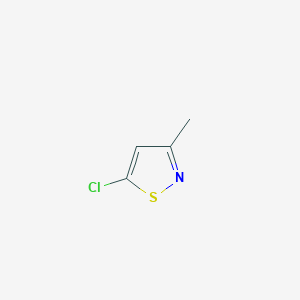

5-Chloro-3-methyl-isothiazole

Vue d'ensemble

Description

5-Chloro-3-methyl-isothiazole: is an organic compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is commonly used as a biocide in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One of the primary methods for synthesizing isothiazoles involves the condensation of thiohydroxylamine with α-haloketones.

Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Hydrazide Formation at the 4-Position

The carboxylic acid derivative of 5-chloro-3-methylisothiazole undergoes hydrazide formation via treatment with thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate. This yields 5-chloro-3-methylisothiazole-4-carbohydrazide (2) as a key intermediate .

Synthetic Procedure :

-

Step 1 : 5-Chloro-3-methylisothiazole-4-carboxylic acid is refluxed with SOCl₂ to form the acyl chloride.

-

Step 2 : The acyl chloride reacts with hydrazine hydrate in ethanol, producing hydrazide 2 in high purity after crystallization .

Characterization Data :

Nucleophilic Addition-Elimination for Schiff Base Formation

Hydrazide 2 reacts with aromatic aldehydes to form N’-substituted hydrazide derivatives (3–11 ) via a nucleophilic addition-elimination mechanism.

General Reaction Conditions :

-

Reagents : Equimolar hydrazide 2 and aldehyde (e.g., cinnamaldehyde, 3-chlorobenzaldehyde).

-

Solvent : Ethanol.

Example Derivatives :

| Compound | Aldehyde Used | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR, IR) |

|---|---|---|---|---|

| 3 | Cinnamaldehyde | 64 | 180–181 | δ 7.41–7.80 (m, Ar–H); νmax = 1649 cm⁻¹ (C=N) |

| 4 | 3-Chlorobenzaldehyde | 67 | 174–175 | δ 7.60–8.10 (m, Ar–H); νmax = 1648 cm⁻¹ (C=N) |

| 5 | 3-Nitrobenzaldehyde | 53 | 199–200 | δ 8.20–8.50 (m, Ar–H); νmax = 1644 cm⁻¹ (C=N) |

Mechanism :

-

Nucleophilic attack by hydrazide’s NH₂ on the aldehyde’s carbonyl carbon.

Chlorine Substitution Reactivity

While direct substitution of the 5-chloro group is not explicitly documented in the provided sources, analogous isothiazole systems (e.g., 4-chloro derivatives) demonstrate nucleophilic displacement reactions. For example:

-

Methoxy Substitution : 4-Chloro-5-cyanoisothiazole reacts with NaOMe to form 5-cyano-4-methoxyisothiazole .

Hypothetical Pathway for 5-Chloro-3-Methylisothiazole :

-

Reagents : Likely require strong nucleophiles (e.g., amines, alkoxides) under heated conditions.

-

Activation : Electron-withdrawing effects of the isothiazole ring may enhance Cl reactivity .

Oxidative Functionalization

The patent US2871243A describes the synthesis of 5-amino-3-methylisothiazole via oxidation of β-iminothiobutyramide . While this does not directly modify 5-chloro-3-methylisothiazole, it suggests potential oxidative routes for amino group introduction.

Key Oxidizing Agents :

Crystallographic and Spectroscopic Validation

All derivatives were confirmed via:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of derivatives of 5-chloro-3-methyl-isothiazole. Specifically, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides have shown significant antiproliferative activity against various cancer cell lines, including:

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Colon adenocarcinoma (LoVo)

- Breast adenocarcinoma (MCF-7)

The most active compound demonstrated an IC50 value lower than 30 µg/mL across these cell lines, indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism underlying the anticancer activity of these compounds involves the inhibition of critical kinases associated with cancer cell proliferation. Research indicates that isothiazole derivatives can inhibit MEK1 and MEK2 kinases, checkpoint kinases (Chk1 and Chk2), and tropomyosin receptor kinase A (TrkA). These pathways are crucial for tumor growth and survival, making them viable targets for new cancer therapies .

Agricultural Applications

Biocidal Properties

This compound has been investigated for its biocidal properties, particularly as a preservative in various formulations. It is effective against a wide range of microorganisms, making it suitable for use in agricultural settings to protect crops from fungal and bacterial infections. The compound's stability in aqueous solutions enhances its applicability as a biocide .

Comprehensive Data Tables

To better illustrate the findings related to this compound's applications, the following tables summarize key data from recent studies.

| Compound | Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| Compound A | MV4-11 | <30 | Strong antiproliferative |

| Compound B | LoVo | <30 | Strong antiproliferative |

| Compound C | MCF-7 | <30 | Strong antiproliferative |

| Application | Field | Effectiveness |

|---|---|---|

| Anticancer | Medicinal Chemistry | High (targeting multiple pathways) |

| Biocide | Agriculture | Effective against fungi/bacteria |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study, researchers synthesized several N'-substituted derivatives of 5-chloro-3-methylisothiazole and evaluated their anticancer potential using MTT assays on various cancer cell lines. The results indicated that certain derivatives had significantly lower IC50 values compared to traditional chemotherapeutics like Cisplatin and Doxorubicin, suggesting a potential role in overcoming drug resistance in cancer therapy .

Case Study 2: Biocide Efficacy

Another study focused on the use of this compound as a biocide in agricultural formulations. The compound was tested against common pathogens affecting crops, showing effective inhibition of growth at concentrations that were safe for plant health. This positions it as a viable alternative to synthetic pesticides .

Mécanisme D'action

The antimicrobial activity of 5-Chloro-3-methyl-isothiazole is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these thiol groups, leading to the inactivation of the enzymes and subsequent microbial cell death .

Comparaison Avec Des Composés Similaires

Methylisothiazolinone: Another isothiazolinone used as a biocide, known for its antimicrobial properties.

Benzisothiazolinone: Used in similar applications, with a broader spectrum of activity.

Octylisothiazolinone: Known for its use in industrial applications due to its stability and effectiveness.

Uniqueness:

Activité Biologique

5-Chloro-3-methyl-isothiazole is a heterocyclic compound belonging to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C4H4ClN2S, with a molar mass of approximately 149.6 g/mol. The compound's structure features a chlorine atom at the 5-position and a methyl group at the 3-position, which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity , particularly against various bacteria and fungi. This makes it valuable in agricultural and pharmaceutical applications. Studies have shown that it interacts effectively with thiol-containing residues in microbial proteins, leading to oxidative damage that underlies its antimicrobial efficacy. Its derivatives have demonstrated enhanced activity against specific pathogens, indicating potential for developing new antimicrobial agents.

Anticancer Activity

Research has highlighted the anticancer potential of this compound and its derivatives. For instance, N'-substituted derivatives of this compound have been tested for antiproliferative activity against several human cancer cell lines, including:

- Human leukemia MV4-11

- Breast adenocarcinoma MCF-7

- Colon adenocarcinoma LoVo

The antiproliferative activity was assessed using MTT assays, revealing that certain derivatives exhibit significant cytotoxic effects with IC50 values lower than 30 µg/mL against cancer cells . Notably, one derivative showed the highest activity across all tested cell lines while maintaining low toxicity towards normal cells, suggesting selectivity in targeting cancerous tissues .

The mechanism through which this compound exerts its biological effects involves:

- Thiol Interaction : The compound interacts with thiol groups in proteins, leading to cellular oxidative stress and subsequent cell death in microbial organisms.

- Cytotoxic Effects : In cancer cells, the compound induces apoptosis via pathways that may involve the disruption of cellular signaling and metabolic processes.

Case Studies and Experimental Results

Several studies have documented the biological activity of this compound:

-

Antimicrobial Efficacy :

- In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Fungal assays indicated potent antifungal activity, making it a candidate for agricultural fungicides.

- Cytotoxicity Against Cancer Cell Lines :

- Table of IC50 Values :

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-Chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | MV4-11 | <30 |

| This compound derivative A | MCF-7 | 25 |

| This compound derivative B | LoVo | 20 |

| Control (Cisplatin) | Various | Varies |

Propriétés

IUPAC Name |

5-chloro-3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGRBRWIOZDBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505007 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20067-16-7 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.